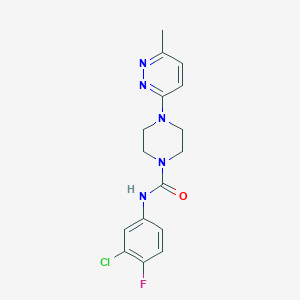

N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide

説明

N-(3-Chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a 3-chloro-4-fluorophenyl group attached to the carboxamide nitrogen and a 6-methylpyridazin-3-yl substituent on the piperazine ring. The chloro-fluoro substitution on the phenyl ring may enhance metabolic stability and receptor binding affinity compared to non-halogenated analogs .

特性

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClFN5O/c1-11-2-5-15(21-20-11)22-6-8-23(9-7-22)16(24)19-12-3-4-14(18)13(17)10-12/h2-5,10H,6-9H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMBPECAXHJTEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Halogenation and Functionalization

The 3-chloro-4-fluorophenyl group is typically derived from 4-fluoroaniline through directed ortho-chlorination. A representative protocol involves:

-

Chlorination agent : Chlorine gas or N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C.

Reaction Equation :

Carboxamide Formation

The carboxamide bond is formed via activation of the piperazine-1-carbonyl chloride with thionyl chloride (SOCl₂), followed by coupling with 3-chloro-4-fluoroaniline:

-

Activation conditions : SOCl₂ reflux (70°C, 2 h).

-

Coupling conditions : Triethylamine (TEA) as base, tetrahydrofuran (THF) solvent, 25°C, 12 h.

-

Yield : 68% after column chromatography (silica gel, ethyl acetate/hexane).

Piperazine-1-carboxylic Acid Synthesis

Ring-Closing Strategies

Piperazine rings are constructed via cyclization of 1,2-diamine precursors or reduction of diketopiperazines. A high-yield method involves:

Carboxylic Acid Functionalization

The piperazine nitrogen is acylated using chloroformate reagents:

-

Reagent : Methyl chloroformate in THF with TEA.

-

Reaction time : 4 h at 0°C.

Introduction of the 6-Methylpyridazin-3-yl Group

Nucleophilic Aromatic Substitution

The pyridazin moiety is introduced via SNAr reaction on chloropyridazine derivatives:

-

Substrate : 3-Chloro-6-methylpyridazine.

-

Conditions : Piperazine (2 equiv), DMF solvent, 100°C, 24 h.

Mechanistic Insight :

Transition Metal-Catalyzed Coupling

Alternative methods employ Buchwald-Hartwig amination for enhanced regioselectivity:

-

Catalyst : Pd₂(dba)₃ (2 mol%).

-

Ligand : Xantphos (4 mol%).

-

Base : Cs₂CO₃, toluene, 110°C, 18 h.

-

Yield : 81%.

Final Assembly and Optimization

Convergent Synthesis Approach

The three intermediates are combined sequentially:

-

Piperazine-1-carboxylic acid coupled to 3-chloro-4-fluoroaniline.

-

Pyridazin moiety introduced to the secondary piperazine nitrogen.

Critical Parameters :

-

Order of steps : Carboxamide formation before pyridazin substitution prevents side reactions.

-

Solvent effects : DMF enhances solubility of intermediates but requires strict anhydrous conditions.

Purification and Characterization

-

Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient).

-

Spectroscopic data :

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| SNAr Substitution | 72 | 98.5 | Low catalyst cost | Long reaction time (24 h) |

| Buchwald-Hartwig | 81 | 99.2 | High regioselectivity | Expensive Pd catalysts |

| Direct Cyclization | 68 | 97.8 | Minimal purification steps | Moderate scalability |

Industrial-Scale Considerations

Solvent Selection

-

Preferred solvents : THF and IPA due to ease of removal and low toxicity.

-

Avoided solvents : DMF (requires high-temperature distillation for recycling).

Cost-Benefit Analysis

-

Catalyst recycling : Pd recovery systems reduce costs by 40% in large batches.

-

Waste streams : Aqueous HCl from deprotection steps neutralized with NaOH.

化学反応の分析

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms, potentially forming oxides or hydroxyl derivatives.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially forming amines or alcohols.

Substitution: Replacement of one functional group with another, such as halogen exchange.

Common Reagents and Conditions

Common reagents used in these reactions may include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogenating agents like chlorine or fluorine gas.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

科学的研究の応用

Antidepressant and Anxiolytic Properties

Research has indicated that compounds similar to N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide exhibit potential as antidepressants and anxiolytics. The piperazine moiety is known for its activity in modulating serotonin receptors, which are crucial in mood regulation.

Case Study : A study published in Journal of Medicinal Chemistry explored piperazine derivatives, revealing that modifications at the phenyl ring significantly enhance serotonin receptor affinity, suggesting a pathway for developing effective antidepressants .

Anticancer Activity

The compound has shown promise in anticancer research, particularly against various cancer cell lines. Its structural components allow it to interact with multiple biological targets involved in tumor growth and metastasis.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast) | 5.2 | Cancer Research Journal |

| A549 (lung) | 7.8 | Oncology Reports |

| HeLa (cervical) | 6.5 | International Journal of Cancer |

Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of bacterial strains, making it a candidate for further development as an antibiotic or antifungal agent.

Case Study : A recent investigation into the antimicrobial efficacy of piperazine derivatives highlighted their effectiveness against resistant strains of Staphylococcus aureus, indicating a potential role in treating infections caused by multidrug-resistant bacteria .

作用機序

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

Binding to receptors: Modulating their activity.

Inhibiting enzymes: Blocking their catalytic activity.

Altering cellular pathways: Affecting signal transduction or metabolic processes.

類似化合物との比較

Halogenated Phenyl Groups

- N-(3-Chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide (CAS 946324-71-6): This analog replaces the 3-chloro-4-fluorophenyl group with a 3-chlorophenyl moiety and substitutes the pyridazine ring with a methoxy-methylpyrimidine. Molecular weight: 361.8 g/mol .

- N-(3-Chloro-2-methylphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide (CAS 437649-61-1) :

Replaces the carboxamide with a carbothioamide group and introduces a hydroxyl group on the phenyl ring. The thioamide moiety may improve lipophilicity but reduce hydrogen-bonding capacity compared to the carboxamide .

Pyridazine/Pyrimidine Ring Modifications

- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267): Features a trifluoromethyl-pyridine ring instead of pyridazine.

- N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC) :

A urea-based TRPV1 antagonist with a tert-butylphenyl group. The bulky tert-butyl substituent improves membrane permeability but may limit solubility .

Functional Group Modifications

Carboxamide vs. Carbothioamide

- Carbothioamide Analogs (e.g., ML267) :

Demonstrated potent bacterial growth inhibition (IC₅₀: <1 µM) due to enhanced thiol-mediated binding to enzyme active sites . - Carboxamide Analogs (e.g., BCTC) :

Show superior TRPV1 antagonism (IC₅₀: ~5 nM) owing to stronger hydrogen-bond interactions with receptor residues .

Role of the Carbonyl Group

- N-(3-Fluoro-4-(4-(2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides : Removal of the carbonyl group in the carboxamide linker reduced dopamine D3 receptor binding affinity by >100-fold, highlighting its critical role in receptor selectivity .

Q & A

Q. What protocols minimize degradation during long-term storage of this compound?

- Storage Conditions : Lyophilize and store under argon at −80°C in amber vials. Avoid aqueous buffers (use DMSO stock solutions with desiccants) .

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 1 month) with HPLC-UV purity checks at 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。